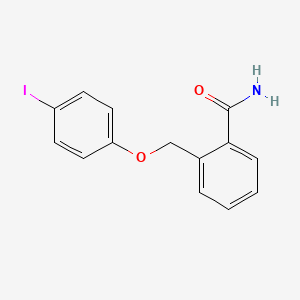

2-(4-Iodophenoxymethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-iodophenoxy)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTQXPMKOOBVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)I)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 2 4 Iodophenoxymethyl Benzamide

Synthetic Methodologies

A likely synthetic pathway would involve two main steps:

Formation of 4-iodophenoxide: 4-Iodophenol (B32979) is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group, yielding the corresponding sodium or potassium 4-iodophenoxide salt.

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking a suitable electrophile like 2-(bromomethyl)benzamide (B3030150) or 2-(chloromethyl)benzamide. This SN2 reaction forms the ether linkage, yielding the final product, 2-(4-Iodophenoxymethyl)benzamide.

An alternative approach could begin with the synthesis of 2-(4-iodophenoxymethyl)benzoic acid. This intermediate could be synthesized by reacting the potassium salt of 4-iodophenol with phthalide. researchgate.net The resulting carboxylic acid could then be converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl2), followed by amidation with ammonia (B1221849) or an equivalent aminating agent to form the benzamide (B126). mdpi.com

Spectroscopic and Crystallographic Analysis

The structural confirmation of this compound would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and the iodophenyl rings. The two protons of the methylene (B1212753) bridge (-O-CH₂-) would likely appear as a singlet in the 5.0-5.5 ppm range. The amide protons (-CONH₂) would produce broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the amide (around 167-170 ppm), the methylene carbon of the ether linkage (around 70 ppm), and the various aromatic carbons, including the carbon atom bonded to iodine, which would appear at a lower field.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amide (two bands in the 3100-3500 cm⁻¹ region), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-O stretching of the ether bond (around 1200-1250 cm⁻¹).

Crystallographic Analysis: Based on studies of similar molecules like 2-iodo-N-phenylbenzamide, the crystal structure of this compound would likely be stabilized by a network of intermolecular interactions. chemeo.com Hydrogen bonds involving the amide N-H donors and the carbonyl oxygen acceptor would be expected to form dimers or chain-like motifs. Furthermore, the iodine atom could participate in halogen bonding (C-I···O or C-I···π interactions), a directional interaction that can play a significant role in crystal packing and molecular recognition.

Advanced Spectroscopic and Structural Characterization in Academic Research

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules, which is fundamental for understanding a compound's physical and chemical properties.

Crystal Growth and Diffraction Data Collection Methodologies

The initial and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For benzamide (B126) derivatives, a common technique involves the slow evaporation of a saturated solution. The choice of solvent is critical and is typically determined through empirical screening of various common organic solvents such as ethanol, methanol, acetone, or mixtures thereof. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice.

Once suitable crystals are obtained, they are mounted on a goniometer head of a diffractometer. The crystal is then bombarded with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Modern diffractometers, such as those equipped with CCD area detectors, can collect thousands of reflections efficiently. Data collection is often performed at a low temperature (e.g., 100 K or 294 K) to minimize thermal vibrations of the atoms, leading to a more precise structural determination.

Unit Cell Parameter Determination and Space Group Analysis

The collected diffraction data is processed to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. For example, in a study of a related compound, 2-Hydroxy-N-(2-phenoxyethyl)benzamide, the crystal system was determined to be monoclinic with the space group P2₁/n. researchgate.net

Table 1: Representative Crystallographic Data for a Benzamide Analog

| Parameter | Value for 2-Hydroxy-N-(2-phenoxyethyl)benzamide researchgate.net |

| Chemical Formula | C₁₅H₁₅NO₃ |

| Formula Weight | 257.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.352 (5) |

| b (Å) | 6.403 (3) |

| c (Å) | 16.506 (7) |

| β (°) | 111.127 (7) |

| Volume (ų) | 1316.2 (9) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.298 |

This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Forms

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. In benzamide derivatives, the amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of intricate hydrogen-bonding networks. nih.gov These networks play a crucial role in the stability and physical properties of the crystal. researchgate.netfau.de For instance, in many benzamide structures, molecules are linked into chains or sheets through N-H···O hydrogen bonds. nih.gov The presence of a halogen atom, such as iodine in 2-(4-Iodophenoxymethyl)benzamide, can introduce additional halogen bonding interactions, further influencing the crystal packing. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are invaluable for elucidating the structure and dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity (e.g., 1D and 2D NMR)

NMR spectroscopy is a powerful tool for determining the connectivity of atoms and the conformational preferences of molecules in solution.

¹H NMR: One-dimensional proton NMR provides information about the chemical environment of each hydrogen atom. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the coupling constant (J) reveals information about adjacent protons. For a derivative of this compound, one would expect to see distinct signals for the aromatic protons on both phenyl rings, the methylene (B1212753) (-OCH₂-) protons, and the amide (-CONH₂) protons.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (COSY) or between protons and directly attached carbons (HSQC), which helps in unambiguously assigning the signals and confirming the molecular structure.

Table 2: Representative ¹H NMR Data for a Benzamide Analog

| Proton Assignment (Illustrative) | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -OCH₂- | ~5.0 | Singlet |

| -NH₂ | Variable | Broad Singlet |

This is a generalized representation. Actual chemical shifts for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the determination of its elemental composition. chemicalbook.com Techniques such as Electrospray Ionization (ESI) are often used to generate the molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage and the amide bond. The presence of the iodine atom would also result in a characteristic isotopic pattern.

Table 3: Predicted Key Fragments for this compound in HRMS

| Fragment Ion (Structure) | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-NH₂]⁺ | Loss of the amino group |

| [C₇H₆INO]⁺ | Fragment corresponding to the iodophenoxy moiety |

| [C₇H₆NO]⁺ | Fragment corresponding to the benzamide moiety |

These are predicted fragments and would need to be confirmed by experimental data.

A comprehensive investigation into the molecular structure and properties of novel compounds relies on a suite of advanced analytical techniques. Among these, spectroscopic methods are paramount for elucidating the intricate details of molecular architecture and bonding. This section focuses on the application of these techniques in the academic research of this compound.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, stands as a powerful, non-destructive analytical tool for probing the functional groups within a molecule. By measuring the interaction of a molecule with electromagnetic radiation, these techniques provide a unique vibrational fingerprint, allowing for the confirmation of its structural composition. The vibrational modes, which include stretching, bending, wagging, and twisting of chemical bonds, occur at specific frequencies that are characteristic of the participating atoms and their chemical environment.

In the context of this compound, FT-IR and Raman spectroscopy would be instrumental in confirming the presence and conformation of its key functional groups: the amide group (-CONH₂), the ether linkage (-O-), the aromatic rings (benzene and iodinated benzene), and the carbon-iodine bond (C-I).

Detailed Research Findings

A detailed search of academic literature and spectral databases did not yield specific, publicly available FT-IR or Raman spectroscopic data for the compound this compound. While the synthesis of various benzamide derivatives is documented nih.govnih.gov, and vibrational analyses of the parent molecule, benzamide, and other substituted analogs have been performed nih.govnist.govchemicalbook.comnist.govresearchgate.netresearchgate.net, a dedicated study detailing the experimental vibrational frequencies for this compound could not be located.

Therefore, the following data table is predictive, based on the characteristic vibrational frequencies of the constituent functional groups found in similar molecules. These values provide an expected range for the key vibrational modes of this compound.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| **Amide (-CONH₂) ** | N-H symmetric & asymmetric stretching | 3400-3100 (two bands) | 3400-3100 (weak) | The presence of two bands is characteristic of a primary amide. |

| C=O stretching (Amide I band) | 1680-1630 | 1680-1630 (strong) | This is a very strong and characteristic absorption in the IR spectrum. | |

| N-H bending (Amide II band) | 1640-1590 | 1640-1590 (moderate) | This band results from a mix of N-H bending and C-N stretching. | |

| Aromatic Rings | C-H stretching | 3100-3000 | 3100-3000 (strong) | |

| C=C stretching | 1600-1450 (multiple bands) | 1600-1450 (strong) | The substitution pattern on the rings will influence the exact positions. | |

| C-H out-of-plane bending | 900-675 | 900-675 (moderate) | These bands are indicative of the substitution pattern on the benzene (B151609) rings. | |

| Ether (-CH₂-O-) | C-O-C asymmetric stretching | 1260-1200 | 1260-1200 (weak) | |

| C-O-C symmetric stretching | 1075-1020 | 1075-1020 (moderate) | ||

| Iodinated Phenyl | C-I stretching | 600-500 | 600-500 (strong) | The C-I bond is heavy, resulting in a low-frequency vibration. |

Computational Chemistry and Theoretical Investigations of 2 4 Iodophenoxymethyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov For 2-(4-Iodophenoxymethyl)benzamide, DFT calculations offer insights into its geometry, stability, and the distribution of electrons, which are crucial for predicting its chemical behavior.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. chemrxiv.org For this compound, this involves finding the conformation with the lowest energy. The conformational energy landscape is explored by systematically rotating the flexible bonds within the molecule, such as the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the amide group. This analysis helps identify various stable and metastable conformations and the energy barriers between them. The global minimum energy structure represents the most probable conformation of the molecule in its ground state.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. schrodinger.com For this compound, the distribution of the HOMO and LUMO across the molecule reveals which atoms are the most electron-rich and electron-poor, providing clues about how it will interact with other molecules. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These are illustrative values and would be determined by specific DFT calculations.

Electrostatic Potential (MEP) Mapping for Predictive Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors to represent different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. researchgate.net Conversely, regions of positive potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the oxygen of the ether linkage, while the hydrogen atoms of the amide and the aromatic rings would exhibit positive potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

Conformational Sampling and Stability over Time

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. nih.gov By simulating the molecule's movement over a period of time, it is possible to observe transitions between different conformations and to assess their relative stabilities. This dynamic approach provides a more realistic picture of the molecule's behavior in a solution or biological environment, where it is constantly in motion and interacting with its surroundings. The results of MD simulations can be used to calculate average properties and to understand how the molecule's shape and flexibility might influence its interactions with other molecules.

Investigation of Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of a molecule like this compound can be significantly influenced by its solvent environment. Theoretical investigations, often employing methods like the self-consistent reaction field (SCRF) theory, are used to model these effects. nih.gov In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.

For molecules containing an amide group, the polarity of the solvent is a critical factor. Ab initio studies on similar amide-containing molecules have shown that increasing solvent polarity can lead to distinct changes in molecular geometry and vibrational spectra. nih.gov Specifically, in more polar solvents, the dipolar resonance structure of the amide group is favored. This leads to a shortening of the carbon-nitrogen (C-N) bond and a lengthening of the carbon-oxygen (C=O) bond, reflecting an increased double-bond character for the former and single-bond character for the latter.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal). The surface is defined by the points where the contribution of the promolecule's electron density is equal to the contribution from all other molecules in the crystal.

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. The dnorm function combines the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map indicate close contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov

Quantitative Analysis of Specific Intermolecular Contacts (e.g., Halogen Bonding, Hydrogen Bonding)

A key feature of Hirshfeld analysis is the generation of 2D fingerprint plots, which provide a quantitative summary of the different intermolecular contacts. These plots represent a scattergram of dᵢ versus dₑ for all points on the surface. The relative contribution of different types of interactions to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces. nih.govias.ac.in

For a molecule like this compound, several key interactions would be expected to dominate the crystal packing:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and ether oxygen are potential acceptors. This typically leads to the formation of strong N-H···O hydrogen bonds, which often appear as sharp spikes in the fingerprint plot. mdpi.com

Halogen Bonding: The iodine atom is a potential halogen bond donor, capable of forming stabilizing interactions with nucleophilic atoms like oxygen or nitrogen (I···O or I···N). ias.ac.in These interactions are directional and play a significant role in the crystal engineering of halogenated compounds.

H···H, C···H, and π-Interactions: Due to the abundance of hydrogen atoms and aromatic rings, contacts involving hydrogen (H···H, C···H/H···C) typically account for a large percentage of the surface area. nih.gov Furthermore, π-π stacking interactions between the aromatic rings are also expected.

In studies of structurally related iodo-substituted benzamides, such as 2-iodo-N-(4-bromophenyl)benzamide, it was found that weak I···I and C-H···π interactions were vital in the formation of different polymorphic forms. ias.ac.in The 2D fingerprint plots quantitatively confirmed the relative contributions of these varied contacts.

Table 1: Illustrative Intermolecular Contact Contributions for a Halogenated Benzamide (B126) This table is based on data for similar halogenated aromatic compounds and illustrates the type of quantitative data obtained from Hirshfeld analysis. Specific values for this compound would require dedicated crystallographic and computational analysis.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Key Features in Fingerprint Plot |

| H···H | 40 - 50% | Large, diffuse region in the center |

| C···H / H···C | 18 - 25% | Distinct wing-like features |

| O···H / H···O | 8 - 15% | Sharp spikes, indicating hydrogen bonds |

| Cl···H / H···Cl | 15 - 22% | Symmetrical broad wings |

| I···I / I···O | 1 - 5% | Specific spots at longer dᵢ/dₑ values |

| C···C (π-π stacking) | 1 - 5% | Characteristic regions at dᵢ+dₑ > 3.4 Å |

| Note: The contribution of halogen-related contacts (like I···X or Cl···H) varies significantly depending on the specific crystal packing. The value for Cl···H is from a related chlorinated compound. nih.gov |

Energy Framework Analysis of Molecular Packing and Stabilization

While Hirshfeld analysis visualizes contacts, energy framework analysis quantifies the energetic significance of these interactions. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined radius (e.g., 5 Å). researchgate.net The total interaction energy (Etot) is typically decomposed into electrostatic (Eele), polarization (Epol), dispersion (Edis), and exchange-repulsion (Erep) components.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Development of Predictive Models for Biological Activity Profiles

To develop a QSAR model, a set of structurally related compounds with known biological activities (e.g., IC₅₀ values) is required. nih.gov For each compound, a series of "descriptors" are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as:

Physicochemical Properties: LogP (lipophilicity), molar refractivity (bulk), molecular weight. nih.gov

Topological Indices: Kappa shape indices (molecular shape). nih.gov

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is derived that correlates these descriptors with the observed activity. The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high value for both indicates a robust and predictive model. nih.govnih.gov

For a series of benzamide analogues, a QSAR study might reveal that activity is positively correlated with lipophilicity and negatively correlated with a specific steric parameter, guiding the design of more potent inhibitors. For example, a 3D-QSAR study on benzamide analogues as FtsZ inhibitors yielded a statistically significant model with an R² of 0.8319 and a Q² of 0.6213. nih.gov

Table 2: Common Descriptors and Statistical Parameters in QSAR Studies

| Category | Example | Description |

| Descriptor | XlogP | A measure of the molecule's lipophilicity. |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability. nih.gov | |

| Kappa2 (κ₂) | A molecular shape index. nih.gov | |

| Quadrupole1 | An electronic descriptor related to charge distribution. nih.gov | |

| Statistical Parameter | R² (Correlation Coefficient) | Measures how well the model fits the training data (a value closer to 1 is better). nih.gov |

| Q² (Cross-validated R²) | Measures the predictive power of the model on internal test sets (a value > 0.5 is generally considered predictive). nih.gov | |

| F-test value | Indicates the statistical significance of the regression model. nih.gov |

Pharmacophore Modeling and Identification of Key Structural Features

A pharmacophore is an abstract 3D representation of the essential structural features that a molecule must possess to interact with a specific biological target. dovepress.com These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.

Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based). dovepress.com Once a pharmacophore hypothesis is developed, it can be used as a 3D query to screen large virtual databases for new molecules that match the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model would likely identify the following key features:

An Aromatic Ring from the iodophenyl group.

A second Aromatic Ring from the benzamide group.

A Hydrogen Bond Donor from the amide N-H group.

A Hydrogen Bond Acceptor from the carbonyl oxygen.

A Hydrophobic/Halogen Bonding Feature associated with the iodine atom.

A study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model consisting of one hydrogen bond donor, one hydrogen bond acceptor, one hydrophobic group, and two aromatic rings, which proved effective in identifying active compounds. nih.gov Such a model provides a clear roadmap for designing new derivatives by indicating which chemical functionalities are crucial for biological activity.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Currently, there are no published studies detailing the molecular docking simulations or binding affinity predictions of this compound with any specific biological targets. Such investigations are crucial for elucidating the potential mechanism of action and for guiding further drug development efforts.

Ligand-Protein Interaction Profiling and Simulation

Information regarding the ligand-protein interaction profiling and simulation of this compound is not available in the existing scientific literature. This type of analysis would typically involve the use of computational methods to predict how the compound might bind to a protein's active site and the nature of the intermolecular forces involved.

Prediction of Binding Modes and Identification of Critical Binding Site Residues

Without molecular docking studies, the prediction of binding modes and the identification of critical amino acid residues in a protein's binding site that interact with this compound cannot be determined. These predictions are fundamental to understanding the structural basis of a ligand's activity and for designing more potent and selective analogs.

Structure Activity Relationship Sar Investigations of 2 4 Iodophenoxymethyl Benzamide Derivatives

Systematic Modification of the Benzamide (B126) Moiety and its Impact on Biological Activity

The benzamide portion of the molecule is a critical pharmacophore that offers multiple points for modification to enhance biological activity, selectivity, and pharmacokinetic properties. nih.gov

The introduction of various substituents on both the aromatic ring and the amide nitrogen of the benzamide core has been a key strategy in medicinal chemistry to modulate the biological activity of this class of compounds. The nature, position, and size of these substituents can significantly influence the molecule's interaction with its biological target.

Research on related benzamide derivatives has shown that both electron-donating and electron-withdrawing groups can be tolerated on the benzamide ring, though their optimal position and type are highly dependent on the specific biological target. researchgate.net For instance, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides acting as dopamine (B1211576) D-2 receptor antagonists, the lipophilicity and, by extension, the activity were paradoxically affected by hydroxyl and methoxy (B1213986) groups due to intramolecular hydrogen bonding, which alters the polarity of the amide group. nih.gov The presence of substituents can also induce steric effects that influence the conformation of the amide moiety relative to the benzene (B151609) ring, which can be a critical determinant of binding affinity. nih.gov

Modification of the amide nitrogen with different groups, such as heterocyclic moieties, has been explored to target strong hydrogen bonding and hydrophobic interactions within the allosteric site of enzymes like glucokinase. researchgate.net In studies on other benzamide-containing compounds, substituting the amide with various cyclic amines (piperidine, morpholine, or pyrrolidine) has been shown to influence the compound's anti-fatigue effects, indicating that the nature of the N-substituent is key to modulating biological responses. mdpi.com

Table 1: Effect of Benzamide Ring Substituents on Biological Activity (Illustrative Examples)

| Parent Compound Class | Substituent | Position | Observed Effect on Activity | Reference |

| N-phenylbenzamides | 2-Hydroxy | ortho | Moderate inhibition of acetylcholinesterase | nih.gov |

| N-substituted benzamides | Halogen, Alkyl | 5 | Increased lipophilicity | nih.gov |

| Substituted Benzamides | Sulfamoyl | 4 | Potent carbonic anhydrase inhibition | nih.gov |

This table is illustrative and compiles findings from various benzamide derivative studies to show general SAR principles.

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and metabolic stability, or to reduce toxicity. drughunter.com For the benzamide moiety, the amide bond itself is a primary target for such modifications due to its potential susceptibility to enzymatic hydrolysis. cambridgemedchemconsulting.com

Common bioisosteric replacements for the amide group include:

Ureas and Sulfonamides : These groups can mimic the hydrogen bonding capabilities of the amide. nih.gov Sulfonamides, for example, have been successfully incorporated into benzamide-carrying structures to act as potent enzyme inhibitors. nih.gov

Heterocyclic Rings : Rings such as triazoles, oxadiazoles, or imidazoles are frequently used as metabolically stable amide bioisosteres. drughunter.comcambridgemedchemconsulting.com For example, a 1,2,3-triazole ring can be a suitable replacement that is resistant to hydrolysis. cambridgemedchemconsulting.com In the development of anthelmintics based on ortho-substituted benzamides, various amide replacements including thioamides, ureas, sulfonamides, and triazoles were explored to understand the essential features for activity. nih.gov

Trifluoroethylamine Motif : This group serves as a non-classical bioisostere where the electronegative trifluoroethyl group mimics the amide's carbonyl group, often enhancing metabolic stability. drughunter.comu-tokyo.ac.jp

These replacements can alter the geometry, electronic distribution, and hydrogen bonding capacity compared to the original amide, which can lead to improved interactions with the biological target. nih.govu-tokyo.ac.jp

Table 2: Common Bioisosteric Replacements for the Amide Group in Benzamide Derivatives

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Amide (-CONH-) | Urea (-NHCONH-) | Conserves H-bond donor/acceptor properties. nih.gov | nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Mimics H-bonding; can improve metabolic stability. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Amide (-CONH-) | 1,2,3-Triazole | Metabolically stable; mimics geometry. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Amide (-CONH-) | Oxadiazole | Enhances metabolic stability and pharmacokinetic profile. drughunter.com | drughunter.com |

This table provides examples of common bioisosteric replacements and their general utility in drug design.

Role of the Iodophenyl Group in Ligand-Target Recognition

The 4-iodophenyl group is a defining feature of the molecule, and its properties are critical for ligand-target recognition. The iodine atom, in particular, can participate in specific interactions, and its position on the phenyl ring is a key determinant of activity and selectivity.

The position of the iodine substituent on the phenyl ring (ortho, meta, or para) can dramatically influence the molecule's three-dimensional shape and its ability to fit into a receptor's binding pocket. Studies on various classes of bioactive molecules have consistently shown that positional isomerism has a profound effect on biological activity and toxicity. rsc.orgnih.govnih.gov

For example, in a study of isoamphipathic antibacterial molecules, the ortho, meta, and para isomers exhibited significant differences in their antibacterial activity and toxicity profiles, with the ortho isomer showing greater selectivity for bacterial over mammalian membranes. rsc.org Similarly, for some oxazolidinone derivatives, a linear attachment of a benzotriazole (B28993) pendant resulted in greater potency compared to an angular attachment, highlighting the importance of the substituent's spatial vector. nih.gov Therefore, it is highly probable that the ortho- and meta-iodophenyl isomers of 2-(phenoxymethyl)benzamide would exhibit different biological activities and selectivities compared to the para-isomer (the title compound) due to the altered orientation of the bulky, lipophilic iodine atom.

The iodine atom, as a halogen, can significantly influence ligand-receptor interactions through several mechanisms. It is large, polarizable, and lipophilic, and can participate in halogen bonding—a specific non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring. The introduction of halogens into ligands can modulate their physicochemical properties and enhance their interaction with biological targets. acs.org

Furthermore, the sheer size of the iodine atom can be a powerful tool for achieving receptor specificity. Research on thyroid hormone receptor ligands demonstrated that replacing the 3'-iodine of the natural hormone with a larger, non-halogen group could confer isoform specificity. nih.gov This specificity was achieved because the larger group could not fit into the binding pocket of one receptor isoform without inducing significant conformational changes, while it could be accommodated by the other. This suggests that the iodine atom in 2-(4-iodophenoxymethyl)benzamide may play a crucial role in one of two ways: either by forming a specific, favorable halogen bond that enhances affinity for a particular target, or by providing the optimal size and lipophilicity to fit snugly into a specific binding pocket, thereby excluding it from off-targets and enhancing receptor specificity.

Linker Chain Modifications and Conformational Flexibility in SAR

Conformational analyses of other flexible benzamide derivatives have shown that biological activity can be highly dependent on the molecule's ability to adopt a specific low-energy conformation that is complementary to the receptor's binding site. nih.gov Modifications to this linker, such as altering its length (e.g., -O-(CH₂)n-), introducing rigidity (e.g., using a double bond), or changing the ether oxygen to a sulfur or nitrogen atom, would directly impact the molecule's conformational freedom. These changes would alter the accessible range of conformations and, consequently, the molecule's ability to achieve the optimal geometry for binding, thereby influencing its biological activity. For some antileukotriene agents, it was found that only antagonists whose flexible chains could adopt lengths similar to that of the endogenous ligand exhibited potent activity, underscoring the critical role of linker conformation. nih.gov

Effects of Ether Linkage Variations on Biological Potency and Selectivity

The ether linkage in 2-(phenoxymethyl)benzamide derivatives is a critical determinant of their conformational flexibility and, consequently, their interaction with biological targets. Variations in this linkage, including its replacement with bioisosteres, can significantly impact the compound's potency and selectivity.

Research into related 2-phenoxybenzamide (B1622244) structures has shown that substitutions on both the phenoxy and benzamide rings play a crucial role in modulating biological activity. For instance, in a series of 2-phenoxybenzamides investigated for antiplasmodial activity, the nature and position of substituents on the phenoxy ring had a considerable effect on potency. While direct data on ether linkage bioisosteres for this compound is limited, studies on analogous systems provide valuable insights. The replacement of the ether oxygen with other functionalities, such as a thioether (sulfur), sulfone (SO2), or an amide (NH-C=O), can alter the bond angle, length, and hydrogen bonding capacity of the linker, thereby influencing how the molecule fits into a receptor's binding pocket.

The following table details the antiplasmodial activity of various 2-phenoxybenzamide derivatives, illustrating the impact of structural modifications.

Table 1: Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives

| Compound | R | PfNF54 IC₅₀ (µM) | L-6 Cells IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|---|

| 1 | 4-Fluorophenoxy | 0.2690 | 124.0 | 461.0 |

| 36 | 3-(N-Boc-piperazinyl)anilino | 3.297 | 124.0 | 37.58 |

| 37 | 4-(N-Boc-piperazinyl)anilino | 0.2690 | 124.0 | 461.0 |

| 54 | 2-Phenoxy | 1.222 | >50 | >40.9 |

The concept of bioisosteric replacement is central to understanding the potential impact of ether linkage variations. Thioethers, for instance, have been successfully incorporated into other heterocyclic carboxamides to yield potent antibacterial agents. nih.gov This suggests that a thioether analog of this compound could retain or even exhibit enhanced biological activity, potentially with altered selectivity due to the different geometric and electronic properties of sulfur compared to oxygen.

Stereochemical Considerations in Benzamide Derivative Design

Stereochemistry, particularly atropisomerism, is a critical consideration in the design of benzamide derivatives. nih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and in the case of substituted benzamides, this can occur around the aryl-carbonyl bond. nih.gov This restricted rotation can lead to stable, separable enantiomers that may exhibit significantly different biological activities. nih.govnih.gov

The presence of bulky substituents ortho to the benzamide group can create a high enough energy barrier to prevent free rotation, leading to the existence of distinct atropisomers. nih.gov Even in cases where the atropisomers rapidly interconvert, they may bind to their biological targets in an atroposelective manner, with one conformation being significantly more active than the other. nih.gov The less active or inactive atropisomer, while not contributing to the desired therapeutic effect, could potentially cause off-target effects. nih.gov

The differential biological activity of atropisomers has been well-documented for various drug classes. nih.gov Therefore, in the development of this compound derivatives, it is crucial to consider the potential for atropisomerism, especially when introducing substituents that could hinder rotation around the aryl-carbonyl bond. The synthesis of enantiomerically pure atropisomers may be necessary to fully characterize the pharmacological profile of the compound and to develop a more selective and potent therapeutic agent. nih.gov

Recent advances in asymmetric synthesis have provided methods for the enantioselective preparation of atropisomeric benzamides, which could be applied to the synthesis of specific stereoisomers of this compound derivatives for biological evaluation. nih.gov

Biological Target Identification and Validation in Research Models

Methodologies for Identifying Molecular Targets of 2-(4-Iodophenoxymethyl)benzamide Analogs

To pinpoint the direct binding partners of this compound analogs from the vast complexity of the cellular proteome, researchers would likely turn to the following sophisticated techniques.

A cornerstone of target identification is affinity-based proteomics. This powerful technique involves the design and synthesis of a chemical probe derived from the parent compound, in this case, this compound. This probe is engineered to retain its biological activity while incorporating a reactive group for immobilization or a "clickable" handle for subsequent tagging.

The development of a "clickable" probe, for instance, would involve modifying the this compound structure with a small, bioorthogonal functional group like an alkyne or an azide (B81097). This modified compound, when introduced to living cells or cell lysates, would bind to its target protein(s). Following this interaction, a complementary tagged molecule (e.g., a fluorescent dye or biotin (B1667282) attached to an azide or alkyne) is introduced, leading to a highly specific and efficient covalent linkage via "click chemistry." The tagged protein-probe complex can then be enriched and identified using mass spectrometry.

Table 1: Hypothetical Chemical Probes for this compound Target Identification

| Probe Name | Parent Compound | Modification | Application |

| This compound-alkyne | This compound | Terminal alkyne group | In situ target identification in cells followed by click chemistry with an azide-biotin tag for enrichment. |

| Immobilized this compound | This compound | Linker for covalent attachment to a solid support (e.g., agarose (B213101) beads) | Affinity chromatography-based pull-down of interacting proteins from cell lysates. |

Genetic methods provide an orthogonal and powerful strategy to identify and validate potential drug targets. These approaches manipulate the expression of specific genes to observe how cellular sensitivity to the compound is altered.

CRISPR/Cas9 Screens: A genome-wide CRISPR/Cas9 knockout screen could be performed in a relevant cell line. Cells would be treated with this compound, and cells that survive or exhibit a desired phenotype would be isolated. Genomic sequencing of these cells would reveal which gene knockouts confer resistance or sensitivity to the compound, thereby pointing to the target protein or pathway.

RNA interference (RNAi) Screens: Similar to CRISPR screens, large-scale RNAi screens using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) can systematically knockdown the expression of individual genes. Changes in cellular response to this compound treatment upon gene silencing can help identify essential components of the target pathway.

Overexpression Studies: Conversely, overexpressing specific genes from a library and observing a change in the cellular phenotype upon compound treatment can also help to identify the molecular target. For instance, if overexpression of a particular protein leads to resistance, it might be the direct target of the compound.

Analyzing global changes in gene and protein expression following treatment with this compound can provide valuable clues about its mechanism of action and the pathways it modulates.

Transcriptomic Profiling (e.g., RNA-Seq): By sequencing the entire transcriptome of cells treated with the compound, researchers can identify genes that are significantly up- or downregulated. The pattern of these changes can be compared to known gene expression signatures of other drugs or genetic perturbations to infer the compound's target and mechanism.

Proteomic Profiling (e.g., Mass Spectrometry): Quantitative proteomics can be used to measure changes in the abundance of thousands of proteins in response to compound treatment. This can reveal downstream effects of target engagement and highlight affected cellular processes.

Validation Methodologies for Proposed Biological Targets in Preclinical Research

Once potential targets have been identified, their direct interaction with this compound and the functional consequences of this interaction must be rigorously validated.

Radioligand binding assays are a gold standard for quantifying the direct interaction between a compound and its putative target. These assays utilize a radiolabeled version of a known ligand for the target receptor.

In a competitive binding study, increasing concentrations of the unlabeled test compound, such as this compound, are added to a preparation containing the target receptor and the radioligand. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki). A high affinity in this assay would provide strong evidence for direct target engagement.

Beyond simply binding to a target, it is crucial to demonstrate that this interaction leads to a functional consequence. The nature of the functional assay will depend on the type of protein identified as the target.

Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound. A dose-dependent inhibition of enzymatic activity would confirm that the compound is a functional inhibitor of the target.

Receptor Activation/Inhibition Assays: If the target is a receptor, cellular assays can be used to measure downstream signaling events upon compound treatment. For example, for a G-protein coupled receptor (GPCR), one could measure changes in intracellular second messengers like cAMP or calcium. For a nuclear receptor, a reporter gene assay could be used to measure changes in gene transcription. These assays would determine whether the compound acts as an agonist (activator) or an antagonist (inhibitor) of the receptor.

Table 2: Hypothetical Validation Assays for a Putative Target of this compound

| Assay Type | Putative Target | Parameter Measured | Expected Outcome for Validation |

| Competitive Radioligand Binding | Kinase X | Displacement of a known radiolabeled Kinase X inhibitor | Dose-dependent displacement, indicating direct binding. |

| In Vitro Kinase Assay | Kinase X | Phosphorylation of a substrate peptide | Dose-dependent inhibition of substrate phosphorylation. |

| Cellular Thermal Shift Assay (CETSA) | Kinase X | Thermal stability of Kinase X in cells | Increased thermal stability of Kinase X in the presence of the compound. |

| Reporter Gene Assay | Nuclear Receptor Y | Luciferase activity downstream of receptor activation | Dose-dependent change in reporter gene expression. |

Research on Sigma Receptors as Key Targets for Iodinated Benzamides

Sigma receptors, initially misclassified as a subtype of opioid receptors, are now recognized as a unique class of proteins. mdpi.combiorxiv.org They are prevalent in the central nervous system and various peripheral tissues and are divided into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R). mdpi.comca.gov Research has identified sigma receptors as a key biological target for iodinated benzamides, largely due to their significant overexpression in a variety of tumor cells compared to normal tissues. nih.govdrugdiscoverynews.comsigmaaldrich.com This overexpression makes them an attractive target for both cancer diagnostics and therapeutics. nih.govdrugdiscoverynews.com The accumulation of iodinated benzamides in tumors is based on their preferential binding to these receptors. nih.govsigmaaldrich.com

In Vitro Selectivity and Affinity Profiling for Sigma-1 and Sigma-2 Receptor Subtypes

The therapeutic and diagnostic potential of benzamide (B126) derivatives is closely linked to their binding affinity and selectivity for the two sigma receptor subtypes. In vitro binding assays are crucial for characterizing these properties. These assays typically use radiolabeled ligands to determine the inhibition constant (Ki) of a test compound, which indicates its binding affinity.

Studies have revealed that modest structural modifications to ligands can significantly impact their affinity and selectivity. For example, while some ligands bind to both subtypes, others have been developed to be highly selective. researchgate.net A novel conformationally-flexible benzamide derivative was reported to have a 1000-fold greater selectivity for the σ2R subtype. mdpi.com Conversely, other compounds have been designed for high affinity and selectivity for the σ1R subtype. Radioligand binding studies for the benzylpiperazine derivative SI 1/28 found it to have a high affinity for σ1R with a Ki of 6.1 nM and a 423-fold greater selectivity for σ1R over σ2R. Current time information in Moscow, RU.

The table below presents affinity (Ki) and selectivity data for several ligands from in vitro studies, illustrating the range of binding profiles achieved.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ2/σ1 Ratio) | Reference |

| SA4503 | Sigma-1 | 4.6 | 14-fold selective for σ1 | researchgate.net |

| Sigma-2 | 63.1 | researchgate.net | ||

| FE-SA4503 | Sigma-1 | 8.0 | 14-fold selective for σ1 | researchgate.net |

| Sigma-2 | 113.2 | researchgate.net | ||

| SI 1/28 | Sigma-1 | 6.1 | 423-fold selective for σ1 | Current time information in Moscow, RU. |

| Sigma-2 | 2,583 | Current time information in Moscow, RU. |

This table is interactive. Click on the headers to sort the data.

Investigating Sigma Receptor Expression in Research Cell Lines

The expression levels of sigma receptors are a key factor in their viability as drug targets. Early binding studies confirmed that sigma receptors are highly expressed in a wide variety of human and rodent tumor cell lines, including those from breast, prostate, lung, melanoma, and glioma cancers. drugdiscoverynews.com Specifically, human breast tumor biopsies have shown elevated levels of sigma receptors, which are largely absent in corresponding normal tissues. nih.gov

Molecular biology techniques have been employed to investigate and confirm the expression of these receptors in specific cell lines. In one study, researchers used Reverse Transcription-Polymerase Chain Reaction (RT-PCR) with primers for σR1 to amplify products of the expected size from primary retinal Müller cells and the rMC-1 (rat Müller cell line) and RGC-5 (rat ganglion cell line). Further validation was achieved through Western blotting, which detected a single protein band consistent with the size of σR1 in these cells, and immunocytochemistry confirmed the protein's presence. These findings not only confirmed the expression of σR1 in retinal glial cells but also demonstrated robust binding activity, suggesting a potential role in retinal health and disease.

Elucidation of Mechanisms of Sigma Receptor Modulation by Iodinated Benzamides

The sigma-1 receptor is understood to function as a ligand-operated intracellular chaperone protein that resides primarily in the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane. mdpi.com Its mechanism of action involves modulating intracellular calcium (Ca2+) signaling. mdpi.com

The S1R forms a complex with another chaperone protein, BiP (Binding immunoglobulin protein), and remains in an inactive state. Upon stimulation by an agonist ligand, the S1R dissociates from BiP. This dissociation allows the S1R to interact with other effector proteins. One of its key functions is the modulation of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, a channel that governs the release of Ca2+ from the ER. mdpi.com

Further research has shown that S1R anchors the cytoskeletal protein ankyrin to the ER membrane. mdpi.com In this state, the IP3 receptor's function is modulated. When an agonist, such as the S1R ligand (+)-pentazocine, binds to the receptor, the S1R-ankyrin complex dissociates from the IP3 receptor. mdpi.com This dissociation leads to increased binding of IP3 to its receptor, which in turn enhances Ca2+ efflux from the ER into the cytoplasm. mdpi.com By modulating Ca2+ signaling and protein folding, S1R activation can influence a range of cellular processes, including protection against oxidative stress and regulation of apoptosis. mdpi.com

Exploration of Other Identified or Potential Biological Targets for this compound Related Structures (e.g., Tubulin, Cholinesterases)

Beyond sigma receptors, research has explored other potential biological targets for benzamide-related structures, including the cytoskeletal protein tubulin and enzymes such as cholinesterases.

Studies on Beta-Tubulin Covalent Modification by Benzamide Analogs

Tubulin is a well-established target for anticancer drugs, as it is the subunit protein of microtubules, which are essential for cell division. nih.govnih.govarxiv.org Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in cancer cells. arxiv.org

A significant study identified beta-tubulin (β-tubulin) as a direct, covalent target of a series of benzamide analogs. nih.gov In this research, a phenotypic high-throughput screen first identified a benzamide small molecule with activity against small cell lung cancer cells. nih.gov To identify the biological target, a "clickable" benzamide probe containing an alkyne group was synthesized. nih.gov This probe was found to irreversibly bind to a single cellular protein of approximately 50 kDa, which mass spectrometry identified as β-tubulin. nih.gov

Further investigation revealed that the anticancer potency of a series of benzamide analogs strongly correlated with their ability to compete with the probe, confirming that β-tubulin was the functional target. nih.gov The mechanism of action was determined to be the covalent modification of the amino acid Cysteine 239 (Cys239), which is located within the colchicine (B1669291) binding site of β-tubulin. nih.govnih.gov Consistent with this mechanism, the benzamide compounds were shown to impair the growth of microtubules. This discovery highlights a distinct mechanism for benzamide-related compounds and presents tubulin as another key target for this chemical class. nih.gov

In addition to tubulin, cholinesterase enzymes have been investigated as potential targets for benzamide derivatives. A study of benzamide and picolinamide (B142947) derivatives found that they exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent compound, a picolinamide derivative, showed an IC50 value of 2.49 µM for AChE and demonstrated high selectivity for AChE over BChE. Molecular docking and enzyme kinetic studies indicated a mixed-type inhibition, with the compound binding to both the catalytic and peripheral sites of the AChE enzyme.

In Vitro Mechanistic Studies of 2 4 Iodophenoxymethyl Benzamide Activity

Cellular Pathway Mapping and Signaling Cascade Analysis in Defined Cell Systems

The precise cellular pathways and signaling cascades affected by 2-(4-iodophenoxymethyl)benzamide are not extensively detailed in the available literature. However, research on related benzamide (B126) structures provides insights into potential mechanisms of action. For instance, studies on N-substituted benzamides have shown the ability to activate the caspase cascade through the mitochondrial pathway. nih.gov This suggests that this compound could potentially influence similar apoptotic signaling routes.

Furthermore, some benzamide derivatives have been identified as inhibitors of the Hedgehog signaling pathway, a crucial regulator of cellular processes. nih.gov While this has not been directly demonstrated for this compound, it highlights a possible avenue of investigation for its mechanism. The Hedgehog pathway is known to play a significant role in both embryonic development and the progression of certain cancers.

Additionally, the modulation of signaling pathways associated with oxidative stress is another potential mechanism. mdpi.com Reactive oxygen species (ROS) can act as signaling molecules, and their generation can influence various cellular processes, including proliferation, survival, and death. mdpi.comnih.gov Given that some benzamides affect mitochondrial function and ROS production, it is plausible that this compound could also engage these pathways. Further research is required to specifically map the signaling cascades directly modulated by this compound in defined cell systems.

Research on Apoptosis and Cell Cycle Modulation in Cellular Models

Studies on benzamide derivatives have demonstrated their capacity to induce both apoptosis and cell cycle arrest in various cell lines. N-substituted benzamides, for instance, have been shown to trigger apoptosis by inducing the release of cytochrome c from mitochondria and activating caspase-9. nih.gov This process is a key component of the intrinsic apoptotic pathway. Notably, this induction of apoptosis can be inhibited by broad-spectrum caspase inhibitors and the overexpression of the anti-apoptotic protein Bcl-2. nih.gov

In conjunction with apoptosis, these compounds often induce a cell cycle block, typically at the G2/M phase. nih.gov This arrest in the cell cycle appears to be a preceding event to the onset of apoptosis. nih.gov Interestingly, the cell cycle block and the subsequent apoptosis induced by these benzamides can occur independently of the p53 tumor suppressor protein, as observed in p53-deficient cell lines. nih.govresearchgate.net This suggests that the compound acts through a p53-independent mechanism to halt cell proliferation and initiate cell death.

The ability of some benzamide-based molecules to form ion channels and transport chloride ions across cell membranes has also been linked to the induction of apoptosis in cancer cells. nih.govresearchgate.net This disruption of ion homeostasis represents another potential mechanism by which these compounds can trigger programmed cell death. researchgate.net

Table 1: Effects of N-substituted Benzamides on Apoptosis and Cell Cycle

| Cell Line | Effect | Key Findings |

| Mouse 70Z/3 pre-B cells | Apoptosis, G2/M Arrest | Cytochrome c release, caspase-9 activation. nih.gov |

| Human HL60 promyelocytic leukemia cells | Apoptosis, G2/M Arrest | p53-independent mechanism. nih.govresearchgate.net |

Investigation of Mitochondrial Function and Reactive Oxygen Species (ROS) Generation in Research Cell Lines

Mitochondria play a central role in cellular energy production and are also critical regulators of apoptosis. nih.gov The integrity of mitochondrial function is crucial for cell survival, and its disruption can lead to the release of pro-apoptotic factors and the generation of reactive oxygen species (ROS). nih.govnih.gov

Research on N-substituted benzamides has indicated that these compounds can induce apoptosis via the mitochondrial pathway. nih.gov This is characterized by the release of cytochrome c into the cytosol, a critical step in the activation of the caspase cascade that leads to programmed cell death. nih.gov The over-expression of the anti-apoptotic protein Bcl-2, which stabilizes the mitochondrial membrane, has been shown to inhibit this process, further implicating mitochondrial involvement. nih.gov

The generation of ROS is closely linked to mitochondrial function and dysfunction. nih.gov While direct studies on this compound and ROS are limited, the known effects of related compounds on mitochondria suggest a potential for ROS modulation. Excessive ROS can cause damage to cellular components, including DNA, lipids, and proteins, and can trigger apoptotic pathways. nih.govnih.gov Some compounds are known to induce apoptosis through ROS-mediated mechanisms. mdpi.com Conversely, some benzamide derivatives have been investigated for their ROS scavenging capabilities. google.com Therefore, investigating the impact of this compound on mitochondrial membrane potential, oxygen consumption, and ROS production in research cell lines would be a critical step in elucidating its mechanism of action.

Enzyme Kinetic Studies for Detailed Target-Enzyme Interaction Analysis

Enzyme kinetic studies on these XO inhibitors revealed that they can act as mixed-type inhibitors. nih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). This detailed kinetic analysis provides valuable insights into the mechanism of inhibition and can guide the design of more potent and selective inhibitors.

Given the structural similarities, it is plausible that this compound could also interact with specific enzymes. To understand its potential therapeutic applications, detailed enzyme kinetic studies would be necessary to identify its molecular targets and characterize the nature of the interaction. Such studies would involve determining key kinetic parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed).

Research into Antimicrobial Mechanisms (where relevant for specific derivatives)

Benzamide derivatives have been recognized for their potential as antimicrobial agents, exhibiting activity against a range of microorganisms, including bacteria and fungi. nanobioletters.com The antimicrobial mechanisms of these compounds can be diverse. Some may act by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with nucleic acid and protein synthesis. nih.gov

For instance, certain benzamides have shown efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.com The specific structural features of the benzamide molecule can influence its spectrum of activity and potency.

Furthermore, some natural benzamides isolated from microorganisms, such as those from endophytic Streptomyces species, have demonstrated antimicrobial properties. nih.gov These findings underscore the potential of the benzamide scaffold in the development of new antimicrobial agents. While the direct antimicrobial activity of this compound has not been extensively reported, its structural class suggests that this is a plausible area for investigation. Future research could explore its minimum inhibitory concentration (MIC) against various microbial strains and elucidate its specific mechanism of antimicrobial action.

Future Research Directions in Academic Studies on 2 4 Iodophenoxymethyl Benzamide

Advanced Computational Approaches for Rational Design and Optimization of Novel Derivatives

The rational design and optimization of new chemical entities are central to modern drug discovery. For 2-(4-Iodophenoxymethyl)benzamide, advanced computational methods are indispensable for designing novel derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties. Molecular docking, a key computational technique, allows researchers to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.gov This approach can be used to virtually screen libraries of potential derivatives, prioritizing those with the most favorable interactions.

For instance, studies on other novel benzamide (B126) derivatives have successfully used molecular docking to understand how modifications to the chemical scaffold can enhance binding to therapeutic targets like Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov This process involves creating a 3D model of the target protein and simulating the interaction of various derivatives, identifying key hydrogen bonds and other non-covalent interactions that stabilize the complex. nih.gov By applying these in silico methods to this compound, researchers can systematically explore modifications to the phenoxymethyl, benzamide, or iodo-phenyl groups to improve target engagement. This computational-first approach accelerates the design-synthesize-test cycle, reduces costs, and provides deep mechanistic insights before committing to extensive laboratory synthesis. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological impact of this compound, a holistic, systems-level approach is necessary. nih.gov The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving this. nih.gov By combining these datasets, researchers can move beyond a one-gene, one-target hypothesis and gain a comprehensive view of the molecular perturbations induced by the compound. youtube.com

The availability of multi-omics data has revolutionized medicine and biology by creating avenues for integrated system-level analysis. nih.gov For example, analyzing the transcriptome (via RNA-seq) can reveal which genes are up- or down-regulated upon treatment, while proteomics can identify corresponding changes in protein expression and post-translational modifications. elifesciences.org Metabolomics can then uncover shifts in metabolic pathways, providing a functional readout of the upstream changes. nih.gov This integrated approach can help identify not only the primary target of this compound but also its off-target effects and downstream signaling cascades, potentially revealing novel biomarkers for efficacy or previously unknown mechanisms of action. nih.govelifesciences.org

Table 1: Overview of Omics Data Types and Their Applications

| Omics Layer | Data Generated | Potential Insights for this compound Research |

|---|---|---|

| Genomics | DNA sequence variations | Identify genetic factors influencing compound response. |

| Transcriptomics | RNA expression levels | Uncover gene expression changes and pathways modulated by the compound. elifesciences.org |

| Proteomics | Protein abundance and modifications | Identify direct protein targets and downstream signaling effects. nih.gov |

| Metabolomics | Metabolite concentrations | Reveal functional changes in cellular metabolism and biochemical pathways. nih.gov |

| Epigenomics | DNA methylation, histone modifications | Understand how the compound might influence gene expression regulation. |

This table provides a conceptual framework for applying multi-omics to the study of this compound, based on general principles of omics research.

Development of New Radiopharmaceuticals for Preclinical Imaging Research Applications

The inherent structure of this compound, which contains a stable iodine atom, makes it an intriguing candidate for radiopharmaceutical development. nih.gov By replacing the natural iodine with a radioactive isotope, such as Iodine-131 (¹³¹I) or Iodine-124 (¹²⁴I), the molecule can be transformed into an agent for either therapy or diagnostic imaging. nih.govnih.gov Radiolabeled benzamides have already shown significant promise as agents that target melanin, making them highly effective for the imaging and targeted radiotherapy of metastatic melanoma. nih.gov

The development process would involve radiosynthesis of the compound followed by preclinical evaluation. In vitro binding assays using cancer cell lines would confirm target engagement, and in vivo studies in animal models, such as mice with tumor xenografts, would assess the agent's biodistribution, tumor uptake, and clearance from non-target tissues. nih.gov Techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging can visualize the accumulation of the radiolabeled compound in real-time. nih.govnih.gov The development of such "theranostic" pairs—where one isotope is used for diagnosis and another for therapy—is a leading frontier in personalized medicine. nih.gov

Table 2: Examples of Theranostic Pairs in Radiopharmaceutical Development

| Disease/Target | Therapeutic Radiopharmaceutical | Diagnostic Radiopharmaceutical |

|---|---|---|

| Neuroendocrine Tumors (SST2R) | ¹⁷⁷Lu-DOTATATE, ⁹⁰Y-DOTATATE | ⁶⁸Ga-DOTATATE, ⁶⁴Cu-DOTATATE |

| Prostate Cancer (PSMA) | ¹⁷⁷Lu-PSMA-617, ²²⁵Ac-PSMA-617 | ⁶⁸Ga-PSMA-11, ¹⁸F-DCFPyL |

| Thyroid Cancer | ¹³¹I-NaI | ¹²⁴I-NaI, ¹²³I-NaI |

This table, adapted from general knowledge in radiopharmaceutical development nih.gov, illustrates the theranostic concept that could be applied to novel agents like this compound.

Exploration of Novel Research Avenues Based on Elucidated Molecular Mechanisms

A thorough understanding of the molecular mechanism of action for this compound is critical for uncovering its full therapeutic potential. Once the primary cellular targets and pathways are identified—perhaps through the multi-omics approaches described earlier—research can branch into several new and exciting directions.

For example, if the compound is found to inhibit PARP-1, as has been seen with other benzamide derivatives, it could be investigated as a potential anticancer agent, particularly for tumors with specific DNA repair deficiencies. nih.gov Mechanistic studies would then focus on its ability to induce cell cycle arrest, promote apoptosis, and inhibit tumor cell migration. nih.gov Alternatively, if the compound is found to modulate a key signaling pathway, such as the Hedgehog pathway, it could be explored as a treatment for cancers dependent on that pathway. researchgate.net Furthermore, preliminary research on similar heterocyclic scaffolds has suggested potential antimicrobial activities, opening an entirely different field of investigation. nih.gov Elucidating the precise mechanism is the key that unlocks these targeted research avenues. elifesciences.org

Fostering Interdisciplinary Collaborations and Translational Research Opportunities

Advancing the study of this compound from a laboratory curiosity to a clinically relevant molecule requires a concerted, interdisciplinary effort. The complexity of modern drug discovery and development necessitates collaboration between experts from diverse fields.

Translational research, the process of turning basic scientific discoveries into practical applications, is inherently collaborative. For this compound, the path forward would involve:

Medicinal Chemists and Computational Biologists: Working together to design and synthesize optimized derivatives. nih.gov

Molecular Biologists and Bioinformaticians: Collaborating to perform and analyze multi-omics experiments to uncover mechanisms of action. youtube.com

Radiochemists, Nuclear Medicine Physicians, and Oncologists: Partnering to develop and evaluate potential radiopharmaceutical versions of the compound for imaging and therapy. nih.govnih.gov

Such collaborations are essential for navigating the challenges of preclinical and clinical development. nih.gov By fostering an environment where experts can share knowledge and resources, the scientific community can accelerate the translation of promising compounds like this compound into tangible benefits for patients.

Q & A

Q. What are the key considerations for designing a scalable synthetic route for 2-(4-Iodophenoxymethyl)benzamide?

- Methodological Answer : Scalable synthesis requires optimizing reaction conditions (solvent, temperature, catalysts) and selecting efficient coupling reagents. For example, continuous flow reactors can enhance reproducibility and yield by minimizing side reactions during iodophenol coupling to benzamide precursors. Catalytic systems like palladium-based catalysts may improve cross-coupling efficiency. Safety protocols for handling iodinated intermediates (e.g., shielding from light, inert atmosphere) are critical . Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C-NMR to confirm substitution patterns (e.g., iodophenoxymethyl group at position 2) and X-ray crystallography for absolute configuration validation. Mass spectrometry (HRMS) verifies molecular weight, while HPLC monitors purity (>95% recommended). For degradation analysis, UHPLC/MS/MS identifies byproducts like de-iodinated derivatives or hydrolyzed benzamide fragments .

Q. What safety protocols are essential when handling iodinated benzamide derivatives?

- Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of volatile intermediates. Immediate first aid for skin contact involves washing with soap/water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste. Toxicity data for iodinated analogs suggest limited acute hazards, but chronic exposure risks require mitigation .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity and biological activity?

- Methodological Answer : The electron-withdrawing iodine atom increases electrophilicity at the benzamide carbonyl, enhancing nucleophilic substitution or cross-coupling reactions. In biological systems, iodine’s hydrophobic and bulky nature may improve membrane permeability or target binding (e.g., kinase inhibition). Compare activity to non-iodinated analogs using SAR studies : measure IC₅₀ values in enzyme assays (e.g., poly(ADP-ribose) polymerase) and logP to assess bioavailability .

Q. What methodologies are recommended for evaluating the compound’s potential as a therapeutic agent?

- Methodological Answer :

- In vitro : Screen against cancer cell lines (e.g., MTT assay) with controls (e.g., 3-aminobenzamide ).

- In vivo : Assess pharmacokinetics (oral bioavailability, half-life) in rodent models.

- Mechanistic Studies : Use fluorescence polarization to study DNA-binding interactions or Western blotting to detect poly(ADP-ribose) inhibition.

- Computational Modeling : Perform molecular docking to predict target binding (e.g., PARP-1 active site) and DFT calculations to map electronic properties .

Q. How can researchers resolve contradictions in biological activity data (e.g., off-target effects)?

- Methodological Answer :

- Dose-Response Analysis : Identify non-specific effects by testing concentrations ≤10 µM to minimize cytotoxicity .

- Proteomic Profiling : Use affinity pull-down assays with SILAC labeling to identify unintended protein targets.